molecular formula C13H10N4O2S B4512928 {[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetic acid

{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetic acid

Cat. No.: B4512928
M. Wt: 286.31 g/mol
InChI Key: AJBPTRPIBQJSIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetic acid is a useful research compound. Its molecular formula is C13H10N4O2S and its molecular weight is 286.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.05244675 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c18-12(19)8-20-13-14-15-16-17(13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBPTRPIBQJSIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of ethyl 2-(1-(naphthalen-1-yl)-1H-tetrazol-5-ylthio)acetate (269 mg, 0.86 mmol), aqueous sodium hydroxide solution (10%, 5 mL) and methanol (10 mL) was stirred at reflux for 2 hours. The reaction was then cooled to room temperature and the methanol removed. Water was added, neutralized with aqueous HCl solution (1N) and extracted with ethyl acetate. The organic layer was dried over sodium sulfate and concentrated. Purification by preparative thin layer chromatography (95% dichloromethane/5% methanol) afforded compound 2-(1-(naphthalen-1-yl)-1H-tetrazol-5-ylthio)acetic acid as a solid.
Quantity
269 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
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Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Pyridine (0.83 mL, 10.3 mmol) and 1,2-dihydro-1-(1-naphthalenyl)-5H-tetrazole-5-thione (2.14 g, 9.38 mmol) were added to a solution of methyl 2-bromoacetate (977 μL, 10.3 mmol) in DMSO (50 mL). The resulting light yellow solution was stirred at room temperature for 2 h. The reaction mixture was then diluted with EtOAc (300 ml) and was successively washed with water (2×250 ml) and brine (100 ml), dried (MgSO4), filtered and concentrated under reduced pressure. The crude ester was dissolved in THF and aqueous 1 N NaOH solution was added. The solution was stirred at room temperature for 30 min. The THF was evaporated under reduced pressure and the residue was dissolved in aqueous 1 N NaOH solution. The solution was slowly acidified to pH 2 at 0° C. with aqueous 1 N HCl solution. The suspension was filtered and the resulting solid was rinsed with water and dried under reduced pressure to give the title compound (2.48 g, 92% yield) as a white solid.
Quantity
0.83 mL
Type
reactant
Reaction Step One
Quantity
2.14 g
Type
reactant
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Quantity
977 μL
Type
reactant
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Quantity
50 mL
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Quantity
300 mL
Type
solvent
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Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetic acid
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{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetic acid
Reactant of Route 3
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{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetic acid
Reactant of Route 4
{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetic acid
Reactant of Route 5
{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetic acid
Reactant of Route 6
Reactant of Route 6
{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetic acid

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